molecular formula C18H20N2O B5654170 1-(4-methylbenzoyl)-4-phenylpiperazine CAS No. 219989-26-1

1-(4-methylbenzoyl)-4-phenylpiperazine

Cat. No.: B5654170
CAS No.: 219989-26-1
M. Wt: 280.4 g/mol
InChI Key: MPTWQLUMMRYFPO-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring This particular compound is characterized by the presence of a 4-methylbenzoyl group and a phenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzoyl)-4-phenylpiperazine typically involves the acylation of 4-phenylpiperazine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Phenylpiperazine+4-Methylbenzoyl ChlorideThis compound+HCl\text{4-Phenylpiperazine} + \text{4-Methylbenzoyl Chloride} \rightarrow \text{this compound} + \text{HCl} 4-Phenylpiperazine+4-Methylbenzoyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like dichloromethane or toluene may be used to facilitate the reaction, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. For example, it could inhibit the activity of enzymes involved in the biosynthesis of key cellular components, thereby exerting its effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    1-Benzoylpiperazine: Similar structure but lacks the methyl group on the benzoyl ring.

    4-Phenylpiperazine: Lacks the benzoyl group, only has the phenyl group attached to the piperazine ring.

    N-Benzoylpiperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness: 1-(4-Methylbenzoyl)-4-phenylpiperazine is unique due to the presence of both the 4-methylbenzoyl and phenyl groups, which may confer distinct chemical and biological properties. Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

(4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-15-7-9-16(10-8-15)18(21)20-13-11-19(12-14-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTWQLUMMRYFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231388
Record name (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219989-26-1
Record name (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219989-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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